Cas no 136-09-4 (3-(4-amino-2-methylpyrimidin-5-yl)methyl-5-(2-{(hydrogen phosphonatooxy)(hydroxy)phosphoryloxy}ethyl)-4-methyl-1,3-thiazol-3-ium)
136-09-4 structure
Product Name:3-(4-amino-2-methylpyrimidin-5-yl)methyl-5-(2-{(hydrogen phosphonatooxy)(hydroxy)phosphoryloxy}ethyl)-4-methyl-1,3-thiazol-3-ium
CAS-Nr.:136-09-4
MF:C12H18N4O7P2S
MW:424.306442737579
MDL:MFCD00043230
CID:139477
PubChem ID:5431
Update Time:2025-04-19
3-(4-amino-2-methylpyrimidin-5-yl)methyl-5-(2-{(hydrogen phosphonatooxy)(hydroxy)phosphoryloxy}ethyl)-4-methyl-1,3-thiazol-3-ium Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-,inner salt (9CI)
- 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazoniol-5-yl]ethyl dihydrogen diphosphate
- Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido...
- Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-y
- 3-(4-amino-2-methyl-pyrimidin-5-ylmethyl)-4-methyl-5-(2-trihydroxydiphosphoryloxy-ethyl)-thiazolium betaine
- 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxyoxylatophosphinyloxy)ethyl]thiazol-3-ium
- thiamin diphosphate
- Thiamine diphosphate
- thiamine pyrophospate
- thiamine pyrophosphate
- 3-(4-amino-2-methylpyrimidin-5-yl)methyl-5-(2-{(hydrogen phosphonatooxy)(hydroxy)phosphoryloxy}ethyl)-4-methyl-1,3-thiazol-3-ium
- Co-Zymase II
- 2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-1,3-thiazoniol-5-yl)ethyl dihydrogen diphosphate
- CHEBI:45931
- thiamine(1+) diphosphate(1-)
- thiamin pyrophosphate
- Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, inner salt
- 136-09-4
- EN300-19628743
- Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(4,6,6-trihydroxy-3,5-dioxa-4,6-diphosphahex-1-yl)-, hydroxide, inner salt, P,P'-dioxide
- SCHEMBL249346
- 2-{3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl dihydrogen diphosphate
- Berolase
- [2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate
- EINECS 205-230-7
- 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-{[(hydrogen phosphonatooxy)(hydroxy)phosphoryl]oxy}ethyl)-4-methyl-1,3-thiazol-3-ium
- DB01987
- W-109485
- Q27093081
- 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazoniol-5-yl]ethyl dihydrogen diphosph
-
- MDL: MFCD00043230
- Inchi: 1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)
- InChI-Schlüssel: AYEKOFBPNLCAJY-UHFFFAOYSA-N
- Lächelt: S1C=[N+](CC2=CN=C(C)N=C2N)C(C)=C1CCOP(=O)(O)OP(=O)([O-])O
Berechnete Eigenschaften
- Genaue Masse: 494.07900
- Monoisotopenmasse: 424.037
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 8
- Komplexität: 559
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topologische Polaroberfläche: 200Ų
Experimentelle Eigenschaften
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- PSA: 233.48000
- LogP: 2.67130
3-(4-amino-2-methylpyrimidin-5-yl)methyl-5-(2-{(hydrogen phosphonatooxy)(hydroxy)phosphoryloxy}ethyl)-4-methyl-1,3-thiazol-3-ium Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19628743-0.05g |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-{[(hydrogen phosphonatooxy)(hydroxy)phosphoryl]oxy}ethyl)-4-methyl-1,3-thiazol-3-ium |
136-09-4 | 0.05g |
$2755.0 | 2023-08-31 |
3-(4-amino-2-methylpyrimidin-5-yl)methyl-5-(2-{(hydrogen phosphonatooxy)(hydroxy)phosphoryloxy}ethyl)-4-methyl-1,3-thiazol-3-ium Verwandte Literatur
-
1. Luminescence characteristics of thiamine derivativesErnest P. Gibson,James H. Turnbull J. Chem. Soc. Perkin Trans. 2 1980 1288
-
Pil-Won Seo,Hye-Jin Jo,In Yeub Hwang,Ha-Yeon Jeong,Jun-Hong Kim,Ji-Won Kim,Eun Yeol Lee,Jin-Byung Park,Jeong-Sun Kim Catal. Sci. Technol. 2020 10 79
-
Ian Hale,Paul M. O'Neill,Neil G. Berry,Audrey Odom,Raman Sharma Med. Chem. Commun. 2012 3 418
-
Tianzhen Li,Zijian Tan,Zijing Tang,Pi Liu,Haifeng Liu,Leilei Zhu,Yanhe Ma Green Chem. 2022 24 5064
-
Lingling Feng,Junbo He,Haifeng He,Lulu Zhao,Lingfu Deng,Li Zhang,Lin Zhang,Yanliang Ren,Jian Wan,Hongwu He Org. Biomol. Chem. 2014 12 8911
136-09-4 (3-(4-amino-2-methylpyrimidin-5-yl)methyl-5-(2-{(hydrogen phosphonatooxy)(hydroxy)phosphoryloxy}ethyl)-4-methyl-1,3-thiazol-3-ium) Verwandte Produkte
- 68684-55-9(Cocarboxylase tetrahydrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge